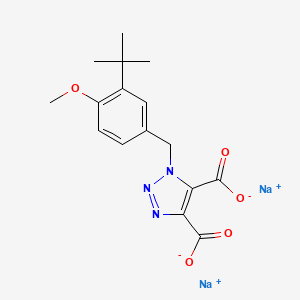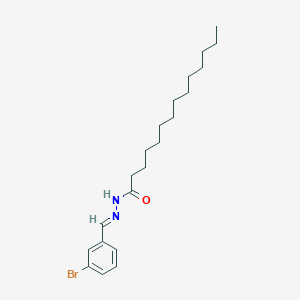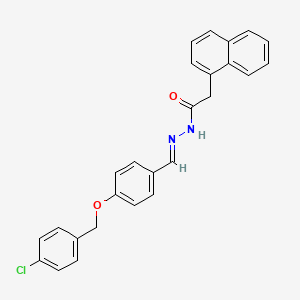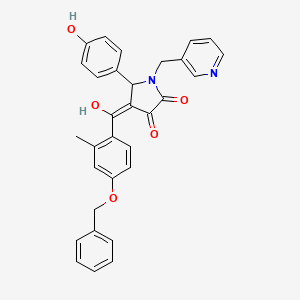
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structural features, which include a triazole ring substituted with a tert-butyl group, a methoxybenzyl group, and two carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The tert-butyl and methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions may require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxylate groups, potentially yielding triazoline derivatives or alcohols.
Substitution: The tert-butyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, triazoline derivatives.
Substitution Products: Various substituted triazole derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The triazole ring is a common motif in bioconjugation chemistry, enabling the attachment of biomolecules for various applications.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate depends on its application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The triazole ring and carboxylate groups are key functional elements that contribute to its reactivity and binding properties.
Comparación Con Compuestos Similares
Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Lacks one carboxylate group, potentially altering its reactivity and binding properties.
Sodium 1-(3-(tert-butyl)-4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with a phenyl group instead of a benzyl group, which may affect its steric and electronic properties.
Uniqueness: The presence of both tert-butyl and methoxybenzyl groups, along with two carboxylate groups, makes Sodium 1-(3-(tert-butyl)-4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate unique. These structural features confer specific reactivity and binding characteristics, distinguishing it from other triazole derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
764652-73-5 |
|---|---|
Fórmula molecular |
C16H17N3Na2O5 |
Peso molecular |
377.30 g/mol |
Nombre IUPAC |
disodium;1-[(3-tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N3O5.2Na/c1-16(2,3)10-7-9(5-6-11(10)24-4)8-19-13(15(22)23)12(14(20)21)17-18-19;;/h5-7H,8H2,1-4H3,(H,20,21)(H,22,23);;/q;2*+1/p-2 |
Clave InChI |
CCWHCPQVDFVCNZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)CN2C(=C(N=N2)C(=O)[O-])C(=O)[O-])OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12015738.png)


![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)


![(5E)-5-(3-bromobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015754.png)


![2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12015764.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thi opheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12015786.png)

